

Comparative Docking Analysis of Aminobutanamide Isomers Against Histone Deacetylase 2 (HDAC2)

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Compound of Interest

Compound Name: 3-Aminobutanamide

Cat. No.: B1278367





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This guide provides a comparative analysis of the binding potential of four aminobutanamide isomers against the active site of Histone Deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation and a target for various therapeutic agents. The following data and protocols are presented to illustrate a typical computational workflow for such a comparative study.

It is important to note that the quantitative data presented in this guide is hypothetical and for illustrative purposes only. It is designed to demonstrate how results from a comparative docking study would be presented and should not be considered as experimentally validated data.

Data Presentation: Docking Performance of Aminobutanamide Isomers

The docking simulations were performed to predict the binding affinity and mode of interaction of each aminobutanamide isomer with the HDAC2 active site. The results, including docking scores and predicted inhibition constants (K_i), are summarized in the table below. Lower docking scores and K_i values indicate a higher predicted binding affinity.

Isomer	Structure	Docking Score (kcal/mol)	Predicted Ki (μM)	Key Interacting Residues
(S)-2-Aminobutanamide		-5.8	45.2	HIS142, HIS143, TYR306
(R)-2-Aminobutanamide		-5.2	98.7	HIS142, ASP179
3-Aminobutanamide		-4.9	150.4	ASP101, HIS143
4-Aminobutanamide		-4.5	235.1	GLY151, PHE208

Note: The structures are 2D representations for identification purposes. The docking scores and predicted Ki values are hypothetical.

Experimental Protocols

The following protocol outlines a standard methodology for performing a comparative molecular docking study.

1. Protein Preparation:

- The crystal structure of HDAC2 (e.g., PDB ID: 3MAX) is obtained from the Protein Data Bank.
- All water molecules and co-crystallized ligands are removed from the protein structure.
- Polar hydrogen atoms are added, and non-polar hydrogens are merged.
- Gasteiger charges are computed and assigned to the protein atoms.

- The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.

2. Ligand Preparation:

- The 3D structures of the aminobutanamide isomers ((S)-2, (R)-2, 3-, and 4-aminobutanamide) are generated using a molecular builder like Avogadro or ChemDraw.
- Energy minimization of each ligand is performed using a suitable force field (e.g., MMFF94).
- Gasteiger charges are computed, and rotatable bonds are defined for each ligand.
- The prepared ligands are saved in the PDBQT format.

3. Molecular Docking:

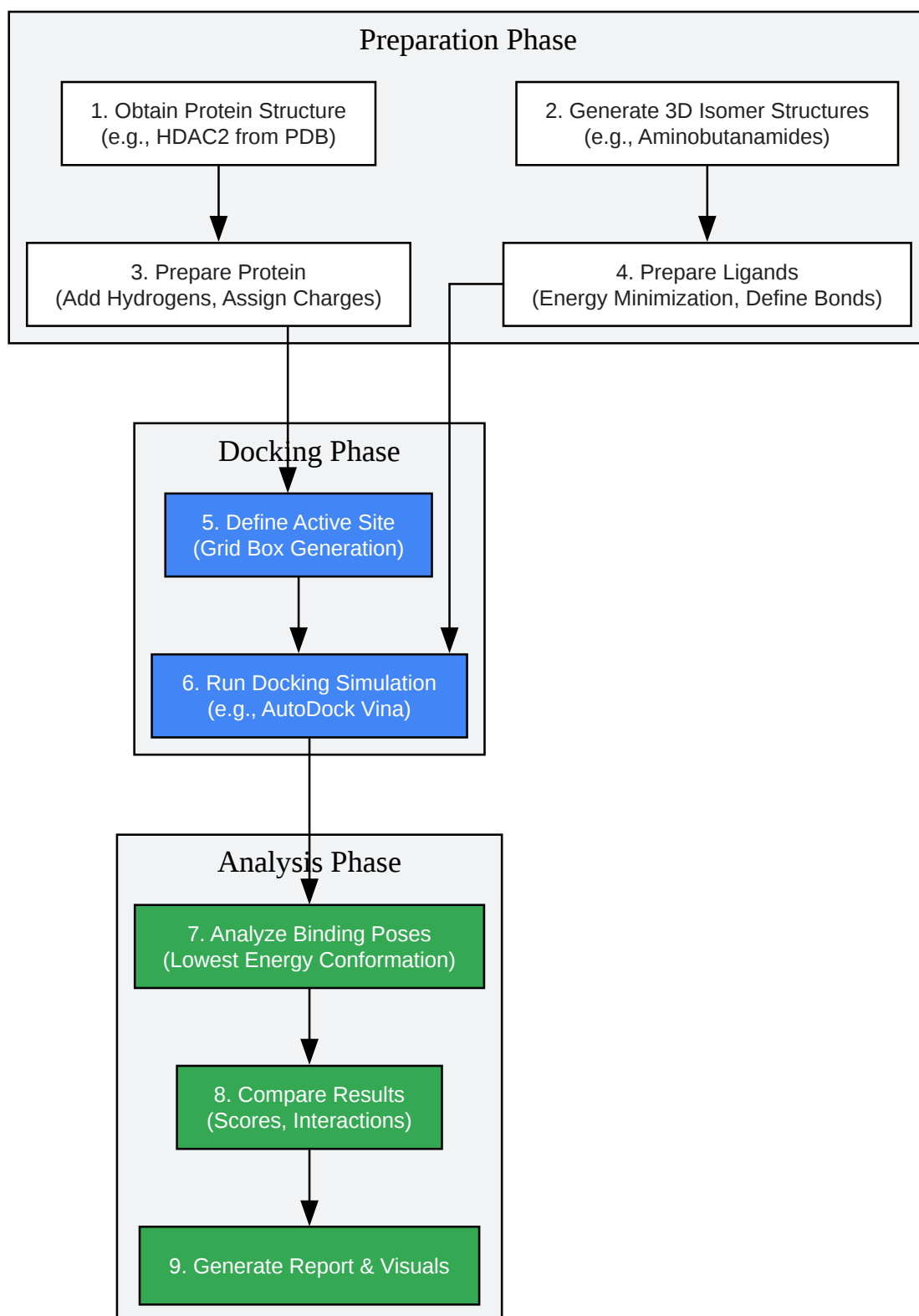
- Grid Box Generation: A grid box is defined to encompass the active site of HDAC2. The center of the grid is typically set to the position of the catalytic zinc ion, and the dimensions are chosen to be large enough to accommodate the ligands (e.g., 22 x 22 x 22 Å).
- Docking Simulation: Docking is performed using AutoDock Vina. The program searches for the best binding poses of each ligand within the defined grid box, considering the ligand's flexibility.
- Parameters: The exhaustiveness of the search is set to a value of 16 to ensure a thorough exploration of the conformational space. The top 10 binding poses for each ligand are generated.

4. Analysis of Results:

- The binding poses for each isomer are analyzed to identify the one with the lowest binding energy (docking score).
- The interactions between the best pose of each ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
- The docking scores and predicted inhibition constants are tabulated for comparison.

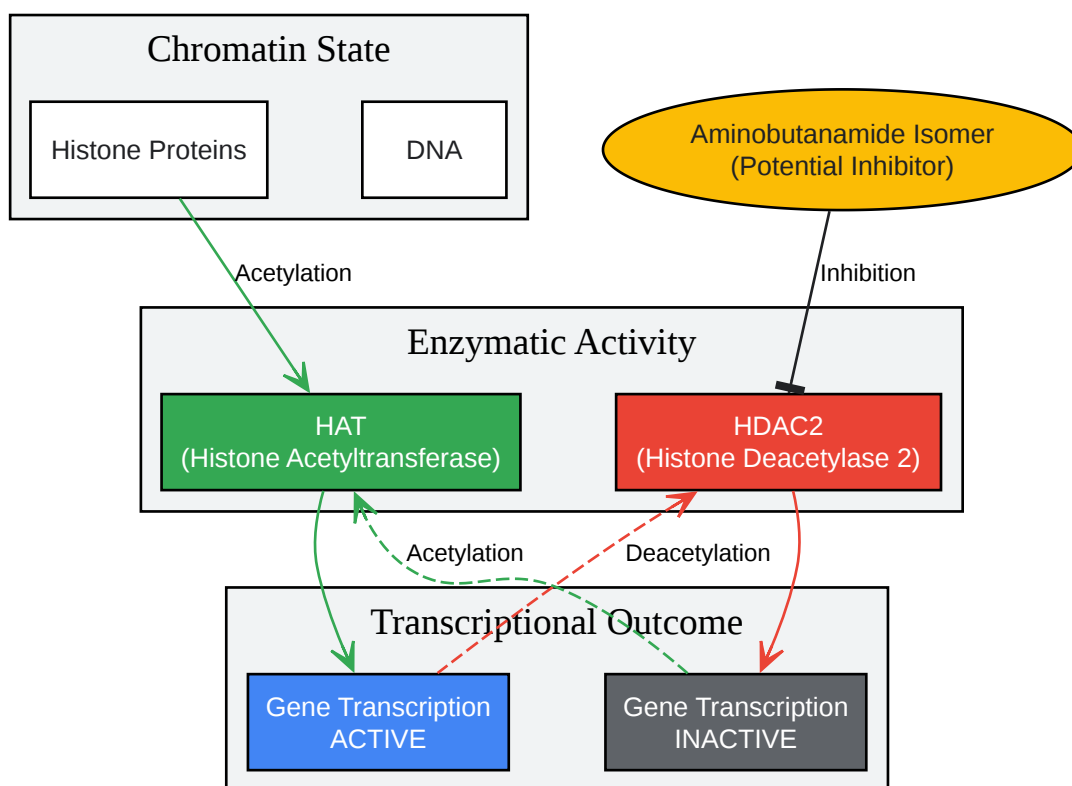
Visualizations

The following diagrams illustrate the workflow of the comparative docking study and the biological context of the target enzyme, HDAC2.



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Caption: Workflow for a comparative molecular docking study.



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Caption: Role of HDAC2 in gene transcription regulation.

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